molecular formula C14H8BrNO2 B12698353 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-bromophenyl)- CAS No. 148190-18-5

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-bromophenyl)-

Cat. No.: B12698353
CAS No.: 148190-18-5
M. Wt: 302.12 g/mol
InChI Key: AZIPNIYJHVHAPR-UHFFFAOYSA-N
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Description

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-bromophenyl)- is a heterocyclic compound that features a pyrano-pyridine fused ring system with a bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-bromophenyl)- typically involves a multi-step process. One common method is the domino Knoevenagel-intramolecular Michael reaction sequence. This reaction creates three new bonds (two carbon-carbon, two carbon-nitrogen, and one carbon-oxygen) and two rings in a single step . The reaction conditions often include the use of a base such as ammonium acetate and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-bromophenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce different functional groups into the molecule.

Scientific Research Applications

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-bromophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-bromophenyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-bromophenyl)- is unique due to its specific bromophenyl substituent, which can influence its chemical reactivity and biological activity

Properties

CAS No.

148190-18-5

Molecular Formula

C14H8BrNO2

Molecular Weight

302.12 g/mol

IUPAC Name

2-(4-bromophenyl)pyrano[3,2-b]pyridin-4-one

InChI

InChI=1S/C14H8BrNO2/c15-10-5-3-9(4-6-10)13-8-11(17)14-12(18-13)2-1-7-16-14/h1-8H

InChI Key

AZIPNIYJHVHAPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C=C(O2)C3=CC=C(C=C3)Br)N=C1

Origin of Product

United States

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